molecular formula C8H11ClN2O2 B3345019 methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1001500-85-1

methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate

Cat. No. B3345019
CAS RN: 1001500-85-1
M. Wt: 202.64 g/mol
InChI Key: CABGXDNDUUVBBW-UHFFFAOYSA-N
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Description

“Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . It appears as a colorless to light yellow crystal or crystalline powder .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . Then, using formic acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to form 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate” is based on the pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazole-bearing compounds, including “methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate”, are known for their diverse pharmacological effects . They have been successfully synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Physical And Chemical Properties Analysis

“Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate” is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but it is insoluble in water . It is stable under normal temperature and pressure .

Safety and Hazards

“Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate” should be treated as an organic compound. During operation, protective gloves and goggles should be worn . Long-term or frequent contact with this compound should be avoided, and inhalation of its dust or solution should be prevented . It should be stored in a sealed container and kept away from oxidants and strong acids and bases .

Future Directions

The future directions of “methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate” could involve further exploration of its diverse pharmacological effects . As pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities , they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

methyl 3-(4-chloro-5-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-6-7(9)5-10-11(6)4-3-8(12)13-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABGXDNDUUVBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234810
Record name Methyl 4-chloro-5-methyl-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate

CAS RN

1001500-85-1
Record name Methyl 4-chloro-5-methyl-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-5-methyl-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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